molecular formula C15H18N2O2S B3541334 N',N'-dibenzylmethanesulfonohydrazide

N',N'-dibenzylmethanesulfonohydrazide

Cat. No.: B3541334
M. Wt: 290.4 g/mol
InChI Key: MSXQCECUFADFFK-UHFFFAOYSA-N
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Description

N',N'-Dibenzylmethanesulfonohydrazide is a sulfonohydrazide derivative characterized by a methanesulfonyl core linked to a hydrazide moiety, with two benzylidene groups attached to the nitrogen atoms. Its synthesis typically involves the condensation of methanesulfonohydrazide with benzaldehyde derivatives under acidic or catalytic conditions, forming a bis-benzylidene product .

Properties

IUPAC Name

N',N'-dibenzylmethanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)16-17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXQCECUFADFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-dibenzylmethanesulfonohydrazide can be synthesized through the reaction of methanesulfonyl chloride with dibenzylhydrazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

CH3SO2Cl+C6H5CH2NHNHCH2C6H5CH3SO2NHNHCH2C6H5+C6H5CH2Cl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{NHNHCH}_2\text{C}_6\text{H}_5 \rightarrow \text{CH}_3\text{SO}_2\text{NHNHCH}_2\text{C}_6\text{H}_5 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} CH3​SO2​Cl+C6​H5​CH2​NHNHCH2​C6​H5​→CH3​SO2​NHNHCH2​C6​H5​+C6​H5​CH2​Cl

Industrial Production Methods

Industrial production of N’,N’-dibenzylmethanesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzylmethanesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl radicals.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonyl radicals.

    Reduction: Formation of dibenzylamine.

    Substitution: Formation of substituted sulfonohydrazides.

Scientific Research Applications

N’,N’-dibenzylmethanesulfonohydrazide has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N’,N’-dibenzylmethanesulfonohydrazide involves the formation of sulfonyl radicals, which can interact with various molecular targets. These radicals can participate in radical-mediated reactions, leading to the modification of biomolecules or the inhibition of enzymatic activities. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N',N'-dibenzylmethanesulfonohydrazide with structurally related sulfonohydrazides and hydrazides:

Compound Name Substituents Core Structure Key Properties/Applications References
This compound Two unsubstituted benzyl Methanesulfonohydrazide Potential enzyme inhibition; high symmetry may enhance crystallinity
(E)-N′-(4-Nitrobenzylidene)benzenesulfonohydrazide 4-Nitrobenzylidene Benzenesulfonohydrazide Enhanced electron-withdrawing effects; possible antimicrobial activity
N'-(3,4-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide 3,4-Dichloro, 4-methyl Benzenesulfonohydrazide Increased lipophilicity; potential anticancer applications
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide 3-Nitrobenzylidene Benzohydrazide High reactivity due to dual nitro groups; possible use in agrochemicals
N'-Methyl-N'-phenylacetohydrazide Methyl, phenyl Acetohydrazide Reduced polarity; applications in polymer chemistry
Key Observations:
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance binding to biological targets like enzymes.
  • Symmetry: The bis-benzylidene structure of the target compound may confer higher thermal stability and crystallinity compared to monosubstituted analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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